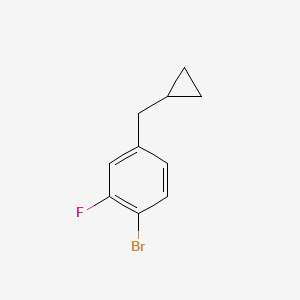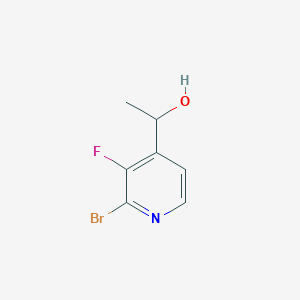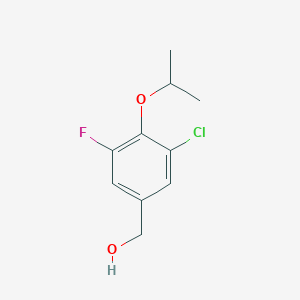
Methyl 2,4-dibromo-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dibromo-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H8Br2O3 and its molecular weight is 323.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.88197 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 2,4-dibromo-5-methoxybenzoate and its derivatives are often synthesized and characterized for their unique properties. For instance, the study of bromophenol derivatives from the red alga Rhodomela confervoides highlighted the isolation of several compounds, including ones closely related to the chemical structure of interest, demonstrating the natural occurrence and potential bioactivity of such compounds (Zhao et al., 2004). Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound related to this compound, was achieved with a high purity, underlining the synthetic accessibility of brominated methoxybenzoates for further research applications (Chen Bing-he, 2008).
Antioxidant Properties
Research into the antioxidant activities of bromophenol derivatives, including compounds structurally similar to this compound, has shown promising results. Compounds isolated from marine sources such as Rhodomela confervoides exhibited potent antioxidant activities, suggesting the potential of these molecules in preventing oxidative stress-related damage (Li et al., 2011).
Pharmaceutical Applications
The molecular structure of this compound lends itself to modifications that can lead to pharmaceutical applications. For example, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion exhibit both diuretic and antidiuretic effects, indicating the potential for developing new therapeutic agents (Kravchenko, 2018). Furthermore, the synthesis and growth inhibition studies on gallate-based compounds, including those related to methyl benzoates, reveal their potential in cancer treatment by inhibiting the growth of hepatoma cells (Xiao et al., 2007).
Material Science and Chemistry
The thermochemical study of methyl n-methoxybenzoates, including derivatives similar to this compound, provides valuable data on their structural and thermochemical properties. Such research lays the foundation for the application of these compounds in material science and chemical synthesis, by understanding their combustion, vaporization enthalpies, and formation enthalpies (Flores et al., 2019).
Propiedades
IUPAC Name |
methyl 2,4-dibromo-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOTDFPFMQLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














